![molecular formula C22H26N6O4 B14201708 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide CAS No. 917599-65-6](/img/structure/B14201708.png)
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide is a complex organic compound that features an azido group, a benzyloxycarbonyl group, and amino acid residues
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide typically involves multiple steps, starting from the appropriate amino acid derivatives. The azido group can be introduced using azidation reactions, often involving the conversion of an alcohol to an azide using reagents like sodium azide in the presence of a suitable catalyst . The benzyloxycarbonyl group is usually introduced through carbobenzoxy (Cbz) protection, which involves reacting the amino group with benzyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of automated synthesizers for peptide coupling reactions, as well as purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles via click chemistry.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Copper(I) catalysts in click chemistry reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Applications De Recherche Scientifique
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the study of protein interactions and labeling due to its azido group.
Medicine: Potential use in drug development and as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This reactivity is primarily due to the presence of the azido group, which can undergo cycloaddition reactions with alkynes. The benzyloxycarbonyl group serves as a protective group, allowing for selective reactions at other functional sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalylglycinamide
- 5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-alaninamide
Uniqueness
5-Azido-N-[(benzyloxy)carbonyl]-L-norvalyl-L-phenylalaninamide is unique due to the presence of the phenylalanine residue, which can impart specific steric and electronic properties to the compound. This can influence its reactivity and interactions in biological systems, making it distinct from other similar azido compounds .
Propriétés
Numéro CAS |
917599-65-6 |
|---|---|
Formule moléculaire |
C22H26N6O4 |
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
benzyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-azido-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H26N6O4/c23-20(29)19(14-16-8-3-1-4-9-16)26-21(30)18(12-7-13-25-28-24)27-22(31)32-15-17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H2,23,29)(H,26,30)(H,27,31)/t18-,19-/m0/s1 |
Clé InChI |
IAYSMPDWHMPACZ-OALUTQOASA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=[N+]=[N-])NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-({Bis[(pyridin-2-yl)methyl]amino}methyl)pyridin-2-yl]benzonitrile](/img/structure/B14201626.png)
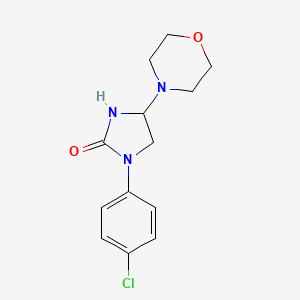
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-threonylglycine](/img/structure/B14201644.png)
![N,N-Bis[(dimethoxyphosphoryl)methyl]-L-tyrosine](/img/structure/B14201650.png)
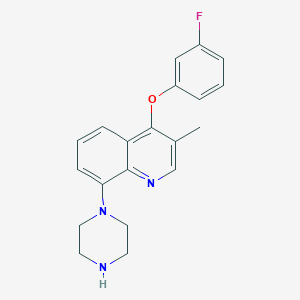
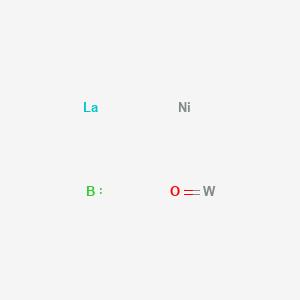
![N-[2-(5-Chloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14201669.png)
![7,8,15,16-Tetraoxadispiro[5.2.5~9~.2~6~]hexadecane-3-carboxylic acid](/img/structure/B14201675.png)
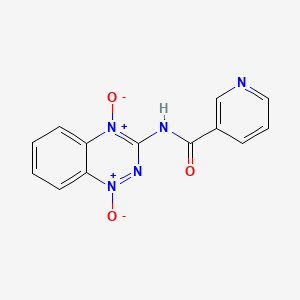
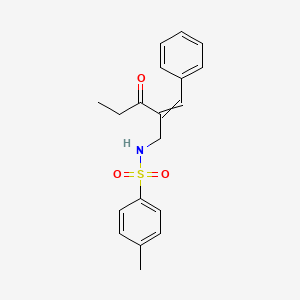
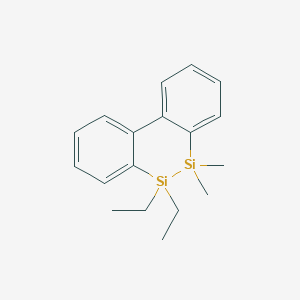
![9H-Carbazole, 9-[(ethenyloxy)methyl]-3-iodo-](/img/structure/B14201700.png)

![3,3'-[(2-Chlorophenyl)azanediyl]dipropanenitrile](/img/structure/B14201709.png)
